REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]O)=[CH:20][CH:19]=1>P(O)(O)O.C1(C)C=CC=CC=1>[CH3:2][C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH2:22][C:21]2[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[C:6]=1[OH:15])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated to 180°-200° in a three-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
added in a slow stream to the mixture during 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
the theoretical amount of water (3.6 ml) had distilled
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled under pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
rapidly crystallized
|
Type
|
CUSTOM
|
Details
|
Recrystalization from methanol yielded colorless needless
|
Type
|
ADDITION
|
Details
|
and mixed m.p. with authentic material, 84°-85°
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)CC1=CC=C(C=C1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |